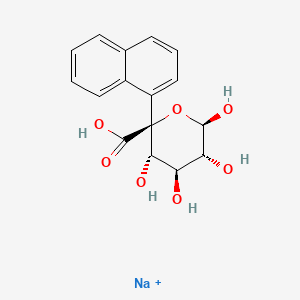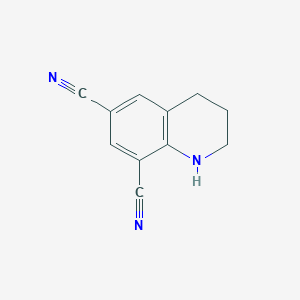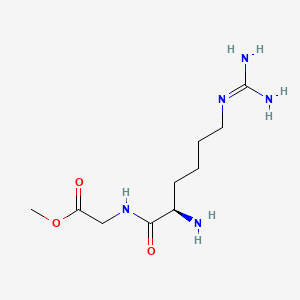
(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol is a complex organic compound characterized by its tetrahydrofuran ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as sugars or other polyhydroxy compounds.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions, often involving acid or base catalysis.
Introduction of Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions, using reagents like methylthiol or its derivatives.
Hydroxyl Group Protection and Deprotection: Protection of hydroxyl groups may be necessary during intermediate steps, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including:
Catalyst Selection: Choosing efficient catalysts to improve reaction yields and reduce costs.
Process Optimization: Streamlining reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification techniques like chromatography or crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, or H2O2.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: Halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural similarity to natural products could make it a candidate for drug development or biochemical research.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their antiviral, antibacterial, or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol: can be compared with other tetrahydrofuran derivatives or compounds with similar functional groups.
Examples: Tetrahydrofurfuryl alcohol, 2,3,4,5-tetrahydroxy-1-pentanol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylthio group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C6H12O4S |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-5-(methylsulfanylmethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O4S/c1-11-2-3-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI Key |
OLVVOVIFTBSBBH-JGWLITMVSA-N |
Isomeric SMILES |
CSC[C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O |
Canonical SMILES |
CSCC1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)
![2-(4-Bromophenyl)dibenzo[f,h]quinoxaline](/img/structure/B11825653.png)

![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)

![[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol](/img/structure/B11825686.png)
![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate](/img/structure/B11825694.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11825710.png)






